molecular formula C6H9N3 B1176917 [(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate CAS No. 149206-55-3

[(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate

Cat. No.: B1176917
CAS No.: 149206-55-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate is a complex organic compound with significant biochemical and pharmaceutical relevance This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate typically involves multi-step organic synthesis The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the sugar moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the purine base, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,5R)-5-(2-amino-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate
  • [(2R,3R,5R)-5-(2-amino-7-methyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate

Uniqueness

[(2R,3R,5R)-5-(2-amino-7-ethyl-6-oxido-8H-purin-9-yl)-3-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-hydroxyphosphinate is unique due to its specific ethyl substitution on the purine base, which can influence its biochemical properties and interactions. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities.

Properties

CAS No.

149206-55-3

Molecular Formula

C6H9N3

Molecular Weight

0

Synonyms

7-ethyl-2/'-deoxyguanosine-3/'-monophosphate

Origin of Product

United States

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